molecular formula C14H8F4O B2944767 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1032506-87-8

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B2944767
CAS No.: 1032506-87-8
M. Wt: 268.211
InChI Key: KLJVDQMXJHPTLM-UHFFFAOYSA-N
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Description

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a biphenyl structure with an aldehyde functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for optimal product formation .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJVDQMXJHPTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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